N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities, including potential applications as pharmaceuticals.
The synthesis of N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves several key steps:
The molecular structure of N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide can be represented by its InChI key: DMMLUSJKDJVGFL-UHFFFAOYSA-N
and its canonical SMILES representation: CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
. The compound features a thiophene ring fused with a carboxamide group, along with multiple substituents that enhance its chemical properties.
N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is largely dependent on its biological targets. Generally, compounds with thiophene structures exhibit their effects by interacting with specific enzymes or receptors within biological systems:
While specific physical properties such as density and boiling point are often not disclosed in standard databases for this compound, general characteristics include:
The stability of N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide in various solvents could be critical for its applications in laboratory settings.
N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4